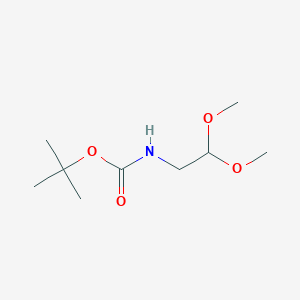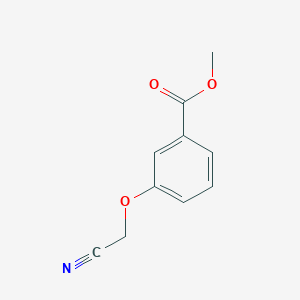
Methyl 3-(cyanomethoxy)benzoate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from different precursors. For instance, a series of indenopyrazoles, which are structurally related to methyl 3-(cyanomethoxy)benzoate, were synthesized from corresponding indanones and phenyl isothiocyanates . Another compound, cyano(ethoxycarbonothioylthio)methyl benzoate, was prepared as a one-carbon radical equivalent for the introduction of an acyl unit to olefins . These methods suggest possible synthetic routes that could be adapted for the synthesis of methyl 3-(cyanomethoxy)benzoate.
Molecular Structure Analysis
The molecular structure of compounds similar to methyl 3-(cyanomethoxy)benzoate has been elucidated using various spectroscopic techniques. For example, the structure of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate was determined by single crystal X-ray diffraction and supported by NMR and IR spectroscopy . These techniques could be employed to analyze the molecular structure of methyl 3-(cyanomethoxy)benzoate.
Chemical Reactions Analysis
The chemical reactivity of related compounds has been studied extensively. Methyl 2-benzoylamino-3-dimethylaminopropenoate, for instance, reacts with various diketones to afford substituted pyranones . Similarly, the photochemistry of 2-alkoxymethyl-5-methylphenacyl chloride and benzoate has been investigated, revealing the formation of indanone derivatives and lactones under different conditions . These studies provide a foundation for understanding the potential chemical reactions of methyl 3-(cyanomethoxy)benzoate.
Physical and Chemical Properties Analysis
The physical and chemical properties of structurally related compounds have been characterized. For example, the crystal structure of 1,2,4,5-tetrakis(cyanomethyl)benzene and methyl 3,4,5-triacetoxybenzoate has been described, providing information on molecular orientations and intermolecular interactions . Additionally, the quantum chemical studies of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate have provided insights into its reactivity descriptors, NPA, thermodynamic, and NLO properties . These analyses could be indicative of the properties of methyl 3-(cyanomethoxy)benzoate.
Relevant Case Studies
While no direct case studies on methyl 3-(cyanomethoxy)benzoate were provided, the papers include case studies on the synthesis and application of related compounds. For instance, the antiproliferative activity of methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate towards human cancer cells was highlighted . Additionally, the synthesis of isotretinoin from methyl 3-bromomethylbut-3-enoate showcases the practical application of these compounds in pharmaceutical synthesis .
Wissenschaftliche Forschungsanwendungen
Radical Equivalent in Organic Synthesis
Methyl 3-(cyanomethoxy)benzoate has been utilized in organic synthesis. One example is the use of its derivative, cyano(ethoxycarbonothioylthio)methyl benzoate, as a one-carbon radical equivalent. This compound facilitates the introduction of an acyl unit through radical addition to olefins, leading to diverse chemical products. Such radical equivalents are pivotal in synthetic organic chemistry for constructing complex molecules (Bagal, de Greef, & Zard, 2006).
Coordination Polymers and Photoluminescence
In the field of materials science, particularly in coordination chemistry, methyl 3-(cyanomethoxy)benzoate is significant. A study demonstrated its use in hydrothermal synthesis, resulting in a novel cadmium(II) coordination polymer. This polymer, characterized by single-crystal X-ray diffraction, displayed strong blue photoluminescence, which is of interest for optoelectronic applications (Wang et al., 2012).
Reduction on Catalysts
In catalysis research, methyl 3-(cyanomethoxy)benzoate's reactivity has been studied. An example is its reduction on yttrium oxide catalysts, monitored using infrared spectroscopic flow reactors. This research is crucial in understanding surface reactions and catalytic processes relevant to industrial chemistry (King & Strojny, 1982).
Insecticidal Properties
Methyl 3-(cyanomethoxy)benzoate and its analogs have been investigated for their insecticidal properties. Research shows that some analogs of methyl benzoate, a related compound, demonstrate significant toxicity against various insects, suggesting potential for pest control applications (Larson, Nega, Zhang, & Feldlaufer, 2021).
Photophysical Properties
The photophysical properties of methyl 3-(cyanomethoxy)benzoate derivatives have been studied, showing unique luminescence characteristics. This research is important for developing materials with specific optical properties, which can be used in sensors, displays, and other photonic devices (Kim et al., 2021).
Antiproliferative Activity
In medicinal chemistry, a derivative of methyl 3-(cyanomethoxy)benzoate, specifically methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, has been identified as a tubulin polymerization inhibitor. This compound shows promising antiproliferative activity against human cancer cells, highlighting its potential in cancer research and drug development (Minegishi et al., 2015).
Eigenschaften
IUPAC Name |
methyl 3-(cyanomethoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-13-10(12)8-3-2-4-9(7-8)14-6-5-11/h2-4,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUSYQITXZHUGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00565361 | |
| Record name | Methyl 3-(cyanomethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00565361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
153938-40-0 | |
| Record name | Methyl 3-(cyanomethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00565361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

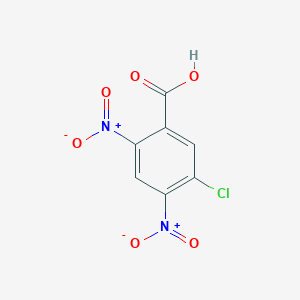

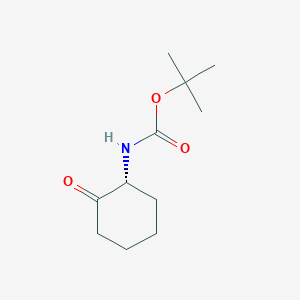
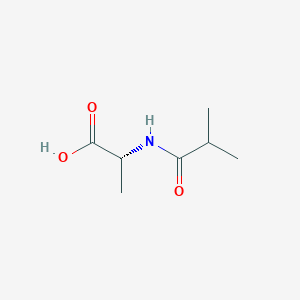
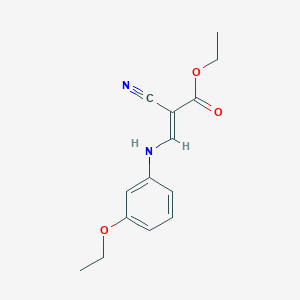



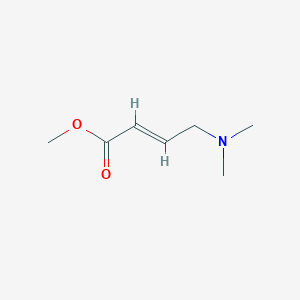
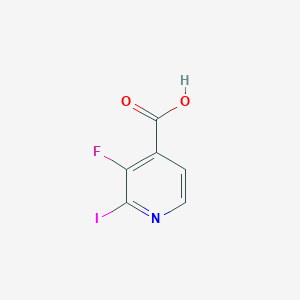
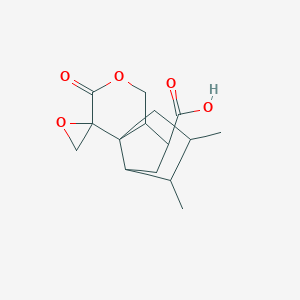
![5,10-Dihydroxy-2,7-bis(hydroxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B142884.png)
